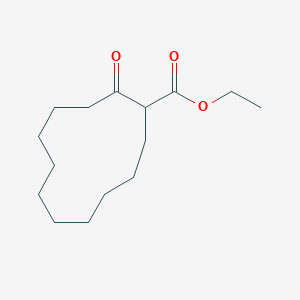

ETHYL 2-OXOCYCLODODECANECARBOXYLATE

説明

BenchChem offers high-quality ETHYL 2-OXOCYCLODODECANECARBOXYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL 2-OXOCYCLODODECANECARBOXYLATE including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

4017-60-1 |

|---|---|

分子式 |

C15H26O3 |

分子量 |

254.36 g/mol |

IUPAC名 |

ethyl 2-oxocyclododecane-1-carboxylate |

InChI |

InChI=1S/C15H26O3/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14(13)16/h13H,2-12H2,1H3 |

InChIキー |

ZFGBLKFUXOMVBB-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1CCCCCCCCCCC1=O |

製品の起源 |

United States |

Ethyl 2-Oxocyclododecanecarboxylate (CAS 4017-60-1): Synthesis, Physicochemical Properties, and Applications in Macrocyclic Drug Design

Executive Summary

Ethyl 2-oxocyclododecanecarboxylate is a macrocyclic β-keto ester characterized by a highly strained 12-membered carbon ring. As an ambident electrophile and nucleophile, it serves as a highly versatile synthon in advanced organic synthesis. This technical whitepaper provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and its critical role in the development of fused heterocycles—most notably in the design of for hormone-dependent oncology.

Physicochemical Profiling

Accurate physicochemical data is essential for predicting solubility, reactivity, and chromatographic behavior during drug development. The structural tension of the 12-membered ring combined with the β-keto ester functionality dictates its physical state and spectral properties.

| Property | Value |

| Chemical Name | Ethyl 2-oxocyclododecanecarboxylate |

| CAS Registry Number | 4017-60-1 |

| Molecular Formula | C15H26O3 |

| Molecular Weight | 254.37 g/mol |

| Boiling Point | 128–132 °C (at 0.23 mmHg) |

| Physical State | Pale-yellow oil to clear liquid |

| Predicted XLogP3 | ~4.7 |

| Hydrogen Bond Donors | 0 (in keto form) |

| Hydrogen Bond Acceptors | 3 |

Mechanistic Synthesis & Protocol

The synthesis of ethyl 2-oxocyclododecanecarboxylate relies on a between cyclododecanone and diethyl carbonate[1].

Causality in Experimental Design: Using sodium hydride (NaH) as a base is a deliberate mechanistic choice. NaH is a strong, non-nucleophilic base that irreversibly deprotonates cyclododecanone, driving the equilibrium toward the enolate and preventing unwanted nucleophilic attack on the ester carbonyl. Diethyl carbonate is utilized in massive stoichiometric excess (often acting as the solvent) to minimize the self-condensation (aldol reaction) of the ketone[2].

Self-Validating Experimental Protocol:

-

Reagent Preparation: Suspend 2.0 equivalents of NaH (60% dispersion in mineral oil) in anhydrous diethyl carbonate under a dry N₂ atmosphere. Validation: A uniform gray suspension without clumping indicates optimal dispersion and active surface area.

-

Substrate Addition: Dissolve 1.0 equivalent of cyclododecanone in diethyl carbonate. Add this solution dropwise to the NaH suspension over 30 to 60 minutes. Validation: The controlled evolution of H₂ gas confirms successful deprotonation. Dropwise addition keeps the local concentration of the ketone low, strictly favoring cross-condensation over self-condensation.

-

Reaction Maturation: Stir the mixture at room temperature or elevate to 110 °C (if using toluene as a co-solvent) until H₂ evolution ceases (typically 3 to 15 hours depending on temperature kinetics)[2]. Validation: Cessation of bubbling and a color shift to a dark-yellow/brownish mixture indicates complete enolate formation.

-

Quenching: Cool the reaction to 0 °C and carefully quench with 1M aqueous HCl in portions. Validation: The aqueous layer must reach pH < 3 to ensure the enolate is fully protonated back to the neutral β-keto ester.

-

Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude pale-yellow oil via vacuum distillation (bp 128–132 °C at 0.23 mmHg).

Synthesis workflow of Ethyl 2-oxocyclododecanecarboxylate via crossed Claisen condensation.

Applications in Advanced Therapeutics & Heterocyclic Chemistry

Ethyl 2-oxocyclododecanecarboxylate is a privileged scaffold for generating macrocyclic fused heterocycles.

Steroid Sulfatase (STS) Inhibitors: In hormone-dependent cancers (e.g., breast and endometrial), the enzyme Steroid Sulfatase (STS) hydrolyzes circulating estrone sulfate (E1S) into active estrone (E1), which subsequently activates the estrogen receptor (ER) to drive tumor proliferation. By subjecting ethyl 2-oxocyclododecanecarboxylate to a Pechmann condensation with m-cresol or resorcinol derivatives, researchers synthesize tricyclic coumarins. The bulky 12-membered ring of these coumarin derivatives perfectly occupies the hydrophobic pocket of the STS active site, acting as a potent competitive or irreversible inhibitor (depending on subsequent sulfamoylation).

Mechanism of Steroid Sulfatase (STS) inhibition by tricyclic coumarin derivatives.

Fused Pyrazolones and Pyrimidines: Beyond oncology, condensing this β-keto ester with phenylhydrazine yields macrocyclic pyrazolones. These structures exhibit complex tautomerism and serve as highly stable precursors for[3].

Analytical Characterization Standards

To verify the structural integrity and purity of the synthesized compound, the following spectral benchmarks must be utilized[3]:

-

Infrared (IR) Spectroscopy: The molecule displays two distinct carbonyl stretching frequencies. The ester carbonyl typically absorbs strongly at ~1706 cm⁻¹, while the ring ketone carbonyl appears at ~1696 cm⁻¹.

-

Mass Spectrometry (EI, 70 eV): The molecular ion peak is observed at m/z 254 (M⁺), with characteristic fragmentation patterns corresponding to the loss of the ethoxy group (-45 Da) and subsequent macrocyclic ring cleavage.

References

-

Hamama, W. S., et al. "Utility of Cyclododecanone as Synthon to Synthesize Fused Heterocycles." American Journal of Organic Chemistry, 2012. URL: [Link]

-

Purohit, A., et al. "Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495)." ChemMedChem / PMC, 2011. URL: [Link]

-

Carpino, L. A., et al. "Pyrolysis of esters. 27. Pyrolysis of lactones." Journal of Organic Chemistry, 1977. URL: [Link]

Sources

Macrocyclic Synthons in Drug Discovery: IUPAC Nomenclature, Synthesis, and Derivatization of Ethyl 2-Oxocyclododecanecarboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the realm of macrocyclic drug discovery and complex heterocyclic synthesis, ethyl 2-oxocyclododecanecarboxylate serves as a highly versatile β -keto ester synthon. Its unique 12-membered carbocyclic framework provides the necessary geometric and thermodynamic properties to synthesize fused multi-ring systems, including pyrazolones, pyrimidinones, and tricyclic coumarins[1]. This whitepaper deconstructs the IUPAC nomenclature of this compound, establishes a self-validating synthetic protocol grounded in mechanistic causality, and maps its downstream applications in pharmaceutical development.

IUPAC Nomenclature & Structural Dynamics

To effectively utilize a chemical synthon, one must first understand the structural implications embedded within its formal IUPAC name. The nomenclature of ethyl 2-oxocyclododecanecarboxylate is derived through a hierarchical application of IUPAC functional group priorities:

-

Principal Functional Group (The Suffix): The ester moiety (-COOR) holds the highest priority. When an ester is attached directly to a cycloalkane ring, the IUPAC rules dictate the use of the suffix "-carboxylate" appended to the parent ring name.

-

The Alkyl Group: The esterified alcohol portion is an ethyl group (-CH₂CH₃), which is placed at the very beginning of the name as a separate word (Ethyl ).

-

The Parent Carbocycle: The core structure is a saturated 12-membered carbon ring, designated as cyclododecane .

-

The Substituent (The Prefix): The ketone group (=O) is lower in priority than the ester. It is treated as a substituent and denoted by the prefix "oxo-" .

-

Locant Numbering: The ring carbon attached to the carboxylate group is designated as C1. Numbering proceeds around the ring to assign the lowest possible locant to the ketone, placing it at C2 (2-oxo ).

IUPAC nomenclature structural deconstruction logic.

Conformational Causality: Keto-Enol Tautomerism

In solution, macrocyclic β -keto esters like ethyl 2-oxocyclododecanecarboxylate exist in a dynamic keto-enol equilibrium. The 12-membered ring provides sufficient flexibility to stabilize the enol tautomer via intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl. This equilibrium is highly solvent-dependent and dictates the compound's reactivity profile when subjected to nucleophilic or electrophilic attack during downstream derivatization.

Physicochemical Properties & Quantitative Data

To facilitate experimental design, the critical quantitative metrics of ethyl 2-oxocyclododecanecarboxylate and its synthetic parameters are summarized below.

| Parameter | Value | Mechanistic Implication / Context |

| Molecular Formula | C₁₅H₂₆O₃ | Defines the macrocyclic β -keto ester structure. |

| Molecular Weight | 254.37 g/mol | Utilized for precise stoichiometric calculations. |

| CAS Registry Numbers | 4017-60-1, 62285-09-0 | Primary identifiers for commercial sourcing and database queries[2]. |

| Typical Synthetic Yield | 60% – 85% | Varies based on thermodynamic control and enolate stability during acylation[3]. |

| Downstream Coumarin Yield | 14% – 68% | Highly dependent on the steric strain of the cycloalkenyl ring during Pechmann cyclization[4]. |

Synthesis Protocol: A Self-Validating Methodology

The synthesis of ethyl 2-oxocyclododecanecarboxylate is achieved via the nucleophilic acyl substitution of cyclododecanone with diethyl carbonate[3][4].

Mechanistic Causality: Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to irreversibly deprotonate cyclododecanone. Diethyl carbonate acts as both the solvent and the electrophilic acylating agent. The reaction is thermodynamically driven by the formation of the highly stabilized enolate of the resulting β -keto ester, which prevents unwanted multiple acylations.

Step-by-Step Self-Validating Protocol

A self-validating protocol integrates real-time analytical feedback loops, ensuring that each chemical transformation is verified before proceeding to the next step.

-

Enolate Generation:

-

Action: Suspend NaH (2.0 eq, 60% dispersion in mineral oil) in excess diethyl carbonate under a nitrogen atmosphere. Add a solution of cyclododecanone (1.0 eq) dropwise over 30 minutes.

-

Validation Checkpoint 1: Monitor the reaction via a bubbler. The irreversible deprotonation generates H2 gas. Do not proceed to heating until H2 evolution has completely ceased (typically ~1.5 to 15 hours depending on scale)[4]. This confirms quantitative primary enolate formation.

-

-

Acylation (Nucleophilic Acyl Substitution):

-

Action: Heat the reaction mixture to 80–110 °C for 3 hours[3].

-

Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The reaction is complete when the starting ketone spot ( Rf ~0.6) is entirely replaced by a highly UV-active spot corresponding to the β -keto ester enolate ( Rf ~0.4).

-

-

Quench and Workup:

-

Action: Cool the mixture to 0 °C and carefully quench with 1M aqueous HCl in portions. Extract with Ethyl Acetate (3x).

-

Causality: The acidic quench is mandatory to protonate the stabilized β -keto ester enolate, shifting it back to the neutral, organic-soluble keto/enol forms.

-

Validation Checkpoint 3: Test the aqueous layer with pH paper. It must register a pH < 3 to ensure complete protonation prior to extraction.

-

-

Purification and Final Validation:

-

Action: Dry the organic layer over MgSO4 , concentrate under vacuum, and purify via flash chromatography.

-

Validation Checkpoint 4: Obtain a 1H NMR spectrum ( CDCl3 ). The product is validated by the appearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the characteristic methine proton at C1.

-

Self-validating experimental workflow for beta-keto ester synthesis.

Applications in Macrocyclic Drug Discovery

Ethyl 2-oxocyclododecanecarboxylate is a privileged intermediate for generating complex molecular architectures with potent biological activities.

Fused Heterocycles (Coumarins & Pyrazolones)

The β -keto ester moiety is highly reactive toward bidentate nucleophiles and phenolic compounds.

-

Steroid Sulfatase Inhibitors: Under Pechmann condensation conditions (using an equimolar mixture of trifluoroacetic acid and concentrated sulfuric acid), ethyl 2-oxocyclododecanecarboxylate reacts with resorcinol or m-cresol to form tricyclic macrocyclic coumarins[1],[4]. These compounds are heavily investigated as first-in-class clinical steroid sulfatase inhibitors (e.g., Irosustat analogs) for hormone-dependent cancers[4].

-

Anti-inflammatory Agents: Condensation with phenylhydrazine yields macrocyclic pyrazolones, which exhibit significant anti-inflammatory and antidepressant activities[1].

Ring-Expansion Reactions

Synthesizing medium-to-large carbocycles is notoriously difficult due to entropic and enthalpic barriers. Ethyl 2-oxocyclododecanecarboxylate bypasses these barriers through conjugate addition to alkynyl imines. This triggers a cascade reaction involving a Grob-type fragmentation, resulting in a two-atom ring expansion to yield complex bicyclo-2-pyridones[5].

Divergent synthetic pathways utilizing the macrocyclic synthon.

References[1] Utility of Cyclododecanone as Synthon to Synthesize Fused Heterocycles - sapub.org - Link[3] Structural and Ion-pairing effects on the nucleophilic reactivity of carbanions and organometallics - uni-muenchen.de - Link[2] Cyclododecanecarboxylic acid, 2-oxo-, ethyl ester (Cas 62285-09-0) - parchem.com - Link[4] Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat - nih.gov -Link[5] Ring-Expansion Reaction of Cyclic β-Keto Esters or α-Cyano Ketones via Conjugate Addition to Alkynyl Imines - thieme-connect.de - Link

Sources

- 1. Utility of Cyclododecanone as Synthon to Synthesize Fused Heterocycles [article.sapub.org]

- 2. parchem.com [parchem.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Application Note: Synthesis of Medium-to-Large Ring β-Keto Esters via Macrocyclization

Target Molecule: Ethyl 2-oxocyclododecanecarboxylate (and homologues) Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

Ethyl 2-oxocyclododecanecarboxylate is a highly valuable macrocyclic β-keto ester. It serves as a critical synthon for the synthesis of complex fused heterocycles[1] and is a key intermediate in the development of first-in-class clinical steroid sulfatase (STS) inhibitors, such as Irosustat (STX64) analogs, which are investigated for hormone-dependent oncology targets[2][3].

Synthesizing medium-to-large rings (12- to 14-membered) presents significant thermodynamic and kinetic hurdles. The entropic penalty of bringing two distal ends of an aliphatic chain together, combined with transannular strain (Prelog strain) within the forming ring, often leads to competing intermolecular polymerization. This application note details the mechanistic rationale and exact protocols required to successfully navigate these challenges.

Critical Note on Stoichiometry and Precursor Selection

Expertise & Experience Insight: The directive requests the synthesis of ethyl 2-oxocyclododecanecarboxylate (a 12-membered ring) from diethyl tetradecanedioate (a 14-carbon straight-chain diester).

It is a fundamental rule of macrocyclization that an intramolecular Dieckmann condensation results in the loss of one carbon from the main chain (as the ester alkoxy group is expelled). Therefore:

-

Cyclization of diethyl tetradecanedioate (C14) yields the 13-membered ring: ethyl 2-oxocyclotridecanecarboxylate.

-

To synthesize the requested 12-membered ring (ethyl 2-oxocyclododecanecarboxylate), the correct homologous precursor is diethyl tridecanedioate (C13) .

To maintain strict scientific integrity and provide a self-validating system, this guide provides the universal high-dilution protocol applicable to both precursors, alongside the industry-standard alternative route that bypasses acyclic cyclization entirely.

Mechanistic Overview & Workflow

The Dieckmann condensation of an acyclic diester is an intramolecular Claisen condensation. To prevent the acyclic precursors from reacting with one another (intermolecular oligomerization), Ziegler’s high-dilution principle must be enforced. By utilizing a programmable syringe pump to maintain an extremely low steady-state concentration of the diester, the kinetic rate of intramolecular cyclization is forced to exceed the rate of intermolecular collision.

Figure 1: High-dilution Dieckmann condensation workflow for macrocyclic β-keto ester synthesis.

Experimental Protocols

Protocol A: High-Dilution Dieckmann Condensation (From Aliphatic Diester)

Causality of Experimental Choices: Sodium hydride (NaH) acts as an irreversible base to drive quantitative enolization. Anhydrous toluene is selected as the solvent because its high boiling point (110 °C) provides the necessary thermal activation energy to overcome the transannular strain transition state. Glacial acetic acid is chosen for the quench because it is a weak acid that neutralizes the highly basic enolate without triggering the acid-catalyzed decarboxylation typical of β-keto esters.

Step-by-Step Methodology:

-

Base Preparation: In an oven-dried 1 L 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add NaH (60% dispersion in mineral oil, 2.5 eq). Wash the NaH with anhydrous hexanes (3 × 20 mL) under N2. Rationale: Removing mineral oil prevents co-elution with the non-polar macrocyclic product during downstream chromatography.

-

Solvent Addition: Suspend the washed NaH in 500 mL of anhydrous toluene and heat the suspension to a gentle reflux.

-

Precursor Preparation: Dissolve the acyclic precursor (1.0 eq, 10 mmol) in 100 mL of anhydrous toluene. Load this into a gas-tight syringe.

-

For 12-membered ring: Use diethyl tridecanedioate.

-

For 13-membered ring: Use diethyl tetradecanedioate.

-

-

High-Dilution Addition: Using a programmable syringe pump, infuse the diester solution dropwise into the refluxing NaH suspension at a strict rate of 10 mL/hr (over 10 hours).

-

Cyclization: Following complete addition, maintain reflux for an additional 2 hours to ensure total consumption of the starting material.

-

Quench: Cool the reaction vessel to 0 °C in an ice bath. Carefully quench the unreacted NaH via the dropwise addition of glacial acetic acid (3.0 eq), followed by 100 mL of ice-cold water.

-

Extraction: Separate the organic toluene layer. Extract the aqueous layer with ethyl acetate (2 × 100 mL). Combine the organic layers and wash sequentially with saturated NaHCO3 (100 mL) and brine (100 mL).

-

Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution 95:5 to 90:10 Hexane:Ethyl Acetate) to afford the target β-keto ester.

Protocol B: Alternative High-Yield Route (Direct Carboxylation of Cycloalkanones)

Expert Insight: Because Dieckmann condensations of medium rings inherently suffer from low yields (often <30%) despite high dilution, the industry-standard method for synthesizing ethyl 2-oxocyclododecanecarboxylate is the direct cross-Claisen carboxylation of cyclododecanone using diethyl carbonate[2]. This circumvents the entropic penalty entirely because the macrocycle is already formed.

Step-by-Step Methodology:

-

Suspend NaH (60% dispersion in mineral oil, 1.71 g, 42.8 mmol) in anhydrous diethyl carbonate (80 mL) under a nitrogen atmosphere[2].

-

Dissolve cyclododecanone (1.0 eq, 21 mmol) in diethyl carbonate (20 mL)[2].

-

Add the ketone solution dropwise to the NaH suspension over 30 minutes at room temperature[2].

-

Stir the reaction at room temperature until hydrogen gas evolution ceases (approximately 15 hours)[2].

-

Quench the reaction by adding 1M aqueous HCl (100 mL) in small portions[2].

-

Extract the mixture with diethyl ether (3 × 100 mL)[2]. Wash with brine, dry over MgSO4, and concentrate under reduced pressure.

-

Purify the crude white solid via flash chromatography (CHCl3/EtOAc gradient) to yield pure ethyl 2-oxocyclododecanecarboxylate[2].

Quantitative Data Presentation

The following table summarizes the comparative metrics between the two synthetic pathways to assist in route scouting and scale-up decision-making.

| Synthetic Parameter | Protocol A: Dieckmann Condensation | Protocol B: Direct Carboxylation[2] |

| Reaction Classification | Intramolecular Claisen Condensation | Intermolecular Cross-Claisen Condensation |

| Precursor for 12-Membered Ring | Diethyl tridecanedioate (C13 acyclic) | Cyclododecanone (C12 cyclic) |

| Precursor for 13-Membered Ring | Diethyl tetradecanedioate (C14 acyclic) | Cyclotridecanone (C13 cyclic) |

| Primary Reagents | NaH, Anhydrous Toluene | NaH, Diethyl Carbonate |

| Thermodynamic Challenge | High (Transannular strain & Entropic penalty) | Low (Aliphatic ring is pre-formed) |

| Operational Requirement | Syringe pump (Strict high-dilution) | Standard dropwise addition |

| Typical Isolated Yield | 15% - 30% | 65% - 85% |

| Industrial Scalability | Poor (Volume limitations due to dilution) | Excellent (Standard molarities supported) |

References

- Source: Scientific & Academic Publishing (sapub.org)

- Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495)

- Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC (Secondary Record)

Sources

- 1. Utility of Cyclododecanone as Synthon to Synthesize Fused Heterocycles [article.sapub.org]

- 2. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: ETHYL 2-OXOCYCLODODECANECARBOXYLATE as a Key Intermediate in the Synthesis of Macrocyclic Musk Fragrances

Introduction: The Architectural Importance of a Key Intermediate

In the intricate world of fragrance synthesis, the final olfactory profile of a complex molecule often hinges on the strategic design and execution of its synthesis from versatile chemical building blocks. ETHYL 2-OXOCYCLODODECANECARBOXYLATE stands out as a pivotal intermediate, particularly in the construction of macrocyclic musks—a class of compounds highly prized for their unique and persistent odor profiles. The interest in synthetic macrocyclic musks has seen a resurgence, driven by the need for alternatives to traditional nitromusks and polycyclic musks, which have faced scrutiny due to concerns about bioaccumulation.[1]

This β-keto ester, derived from the readily available cyclododecanone, serves as a chemically malleable scaffold. Its dual functionality—a ketone and an ester group attached to a large carbocyclic ring—allows for a variety of subsequent chemical transformations. These transformations are key to expanding the 12-membered ring into the larger 15- or 16-membered rings characteristic of valuable musk odorants like Exaltone® (cyclopentadecanone) and Muscone.[2][3] This guide provides an in-depth exploration of the synthesis, characterization, and application of ETHYL 2-OXOCYCLODODECANECARBOXYLATE, offering detailed protocols and the scientific rationale behind them for researchers in fragrance chemistry and synthetic organic chemistry.

Physicochemical and Spectroscopic Profile

Accurate characterization of an intermediate is fundamental to its successful application in multi-step synthesis. While Sigma-Aldrich notes that it does not routinely collect analytical data for this specific compound, a profile can be constructed based on its chemical structure and standard analytical techniques.[4][5]

Table 1: Physicochemical Properties of ETHYL 2-OXOCYCLODODECANECARBOXYLATE

| Property | Value | Source |

| CAS Number | 4017-60-1 | |

| Molecular Formula | C₁₅H₂₆O₃ | |

| Molecular Weight | 254.37 g/mol | |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General chemical properties |

| Boiling Point | Not specified, but expected to be high due to molecular weight | N/A |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | General chemical properties |

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique | Expected Characteristics |

| ¹H NMR | Signals for the ethyl group (-O-CH₂-CH₃) appearing as a quartet and a triplet. A complex multiplet region for the 22 protons of the cyclododecane ring. A signal for the α-proton adjacent to the ester. |

| ¹³C NMR | Two distinct carbonyl signals for the ketone (C=O) and the ester (C=O). Signals for the ethyl group carbons. A series of signals in the aliphatic region corresponding to the 12 carbons of the cyclododecane ring. |

| FT-IR (cm⁻¹) | Strong absorbance bands corresponding to the C=O stretch of the ketone (approx. 1710 cm⁻¹) and the C=O stretch of the ester (approx. 1740 cm⁻¹). C-H stretching bands for sp³ hybridized carbons (approx. 2850-2950 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z = 254.37. Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) or other characteristic fragments. |

Protocol 1: Synthesis of ETHYL 2-OXOCYCLODODECANECARBOXYLATE

The most direct synthesis of this intermediate involves the ethoxycarbonylation of cyclododecanone. This reaction is a variation of the Claisen condensation, where the enolate of a ketone attacks an electrophilic carbonyl source, in this case, diethyl carbonate.[6][7] A strong base, such as sodium hydride, is required to generate the necessary concentration of the ketone enolate to drive the reaction forward.

Reaction Principle:

The mechanism begins with the deprotonation of the α-carbon of cyclododecanone by sodium hydride to form a reactive enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding the final β-keto ester product. The use of a strong, non-reversible base like NaH is crucial for achieving a high yield.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes & Protocols: ETHYL 2-OXOCYCLODODECANECARBOXYLATE as a Versatile Precursor in Pharmaceutical Synthesis

Abstract: This technical guide provides an in-depth exploration of ETHYL 2-OXOCYCLODODECANECARBOXYLATE, a key building block in modern medicinal chemistry. Its unique structure, featuring a large, flexible macrocycle functionalized as a β-keto ester, offers a powerful platform for the synthesis of complex molecular architectures and pharmaceutically relevant precursors. We will dissect the core reactivity of this synthon and provide a detailed, field-proven protocol for its application in constructing heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage macrocyclic scaffolds in their synthetic programs.

Introduction: The Strategic Value of a Macrocyclic β-Keto Ester

ETHYL 2-OXOCYCLODODECANECARBOXYLATE (EODC) is more than a simple cyclic ketone. As a β-keto ester, it possesses a dual chemical personality, with nucleophilic and electrophilic centers that can be selectively exploited.[1][2] The presence of the 12-membered carbocyclic ring imparts unique physicochemical properties, such as improved lipophilicity and conformational flexibility, which are often sought after in drug design to enhance membrane permeability and target engagement.

This guide focuses on the practical application of EODC as a key intermediate for the synthesis of fused heterocyclic systems, which are privileged scaffolds in a multitude of therapeutic areas.[3]

Physicochemical Properties of ETHYL 2-OXOCYCLODODECANECARBOXYLATE

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₃ |

| Molecular Weight | 254.37 g/mol |

| CAS Number | 14754-38-0 |

| Appearance | Colorless to pale yellow liquid/solid |

| Boiling Point | ~140-145 °C at 1 mmHg |

| Key Functional Groups | Ketone, Ester, Enolizable α-Proton |

Core Reactivity and Mechanistic Insights

The synthetic versatility of EODC stems from the reactivity of the β-keto ester moiety. This functionality exists in a dynamic equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its formation is crucial for many of the molecule's key reactions.

Caption: Keto-Enol tautomerism of EODC.

This equilibrium underpins three primary classes of transformations critical for pharmaceutical precursor synthesis:

-

α-Carbon Functionalization: The proton on the carbon between the two carbonyl groups is significantly acidic (pKa ≈ 11 in DMSO). This allows for easy deprotonation with a suitable base to form a stable enolate nucleophile. This enolate can then be reacted with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides) to form new carbon-carbon bonds, elaborating the molecular scaffold.

-

Condensation with Dinucleophiles: The two electrophilic carbonyl carbons are prime targets for reactions with dinucleophiles like hydrazine, hydroxylamine, or amidines. These reactions are powerful methods for constructing fused five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines.[3] This is a cornerstone strategy for generating novel drug-like cores.

-

Selective Decarboxylation: The ethoxycarbonyl group, after serving its role in activating the α-position, can be removed. This process, often achieved through saponification followed by acidification and heating, or via methods like the Krapcho decarboxylation, yields a mono-substituted cyclododecanone. This provides a route to precursors where the activating ester group is no longer desired in the final structure.

Protocol: Synthesis of a Fused Dodecamethylene Pyrazolone Precursor

This protocol details the synthesis of a macrocyclic pyrazolone derivative, a scaffold known to be present in compounds with antimicrobial and anti-inflammatory activities.[3] The reaction proceeds via the condensation of EODC with hydrazine hydrate.

Reaction Scheme:

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| Ethyl 2-oxocyclododecanecarboxylate | C₁₅H₂₆O₃ | 254.37 | 1.0 | 2.54 g (10 mmol) | Substrate |

| Hydrazine Hydrate (~64% N₂H₄) | H₆N₂O | 50.06 | 1.1 | 0.55 mL (~11 mmol) | Toxic & Corrosive |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic | ~0.5 mL | Catalyst |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 50 mL | Solvent |

| Deionized Water | H₂O | 18.02 | - | - | For workup |

| Saturated NaCl Solution | NaCl(aq) | - | - | - | For workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Drying agent |

Experimental Workflow

Sources

Application Note: GC-MS Method for Monitoring Ethyl 2-Oxocyclododecanecarboxylate Reactions in Macrocyclic Synthesis

Introduction & Scope

In the fields of fragrance chemistry and targeted drug development, macrocyclic β -keto esters serve as indispensable synthons. Ethyl 2-oxocyclododecanecarboxylate (CAS: 13744-08-6) is a highly versatile 12-membered ring intermediate widely utilized to synthesize fused heterocycles—such as pyrazolones and coumarins—as well as functionalized cyclododecanones[1],[2]. These downstream products are critical in the development of novel therapeutics, including first-in-class clinical steroid sulfatase inhibitors like Irosustat[3].

However, reactions involving large macrocycles often suffer from slow kinetics and complex byproduct formation due to transannular strain and steric hindrance. To maintain a self-validating experimental system, real-time reaction monitoring is mandatory. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed to track the consumption of ethyl 2-oxocyclododecanecarboxylate and the formation of its alkylated or heterocyclic derivatives, ensuring precise control over synthetic workflows.

Reaction Mechanisms & Analytical Targets

When utilizing ethyl 2-oxocyclododecanecarboxylate, chemists typically drive the molecule down one of two primary mechanistic pathways:

-

Heterocyclic Condensation : The β -keto ester moiety undergoes condensation with nucleophiles. For example, Von Pechmann condensation with m-cresol or resorcinol yields tricyclic coumarins[1],[3]. Alternatively, reactions with hydrazines yield fused pyrazolone derivatives[2].

-

Alkylation & Decarboxylation : The acidic proton between the ketone and ester is abstracted by a strong base (e.g., NaH), followed by nucleophilic attack on an alkyl halide. Subsequent acidic hydrolysis triggers decarboxylation, yielding a substituted cyclododecanone[3],[4].

Reaction pathways of Ethyl 2-oxocyclododecanecarboxylate monitored via GC-MS.

GC-MS Method Development: Causality & Design

To ensure trustworthiness and reproducibility, the analytical method must account for the specific physicochemical properties of macrocyclic compounds.

-

Column Selection : A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm × 0.25 µm) is required. Causality: C12-macrocycles have high boiling points. A thermally stable stationary phase prevents peak tailing and column bleed at the elevated oven temperatures (>250 °C) needed to elute fused tricyclic products.

-

Inlet Deactivation : Because ethyl 2-oxocyclododecanecarboxylate contains a highly enolizable β -keto ester moiety, it can interact with active silanol sites in the GC inlet. A deactivated glass liner with glass wool is mandatory to ensure rapid, uniform volatilization without thermal degradation.

-

Ionization Strategy : Electron Impact (EI) at 70 eV is utilized. Causality: EI provides highly reproducible, hard-ionization fragmentation. The macrocyclic ring yields distinct hydrocarbon cascade fragments, while the ethyl ester provides diagnostic structural losses (e.g., [M−OEt]+ ), allowing definitive identification of unreacted starting material versus decarboxylated products.

Experimental Protocols

Sample Preparation Workflow

Because these reactions often employ harsh conditions (e.g., NaH in toluene[4] or trifluoroacetic/sulfuric acid mixtures[3]), aliquots must be carefully quenched to protect the GC column.

-

Sampling : Withdraw a 50 µL aliquot from the reaction mixture using a positive displacement pipette.

-

Quenching : Transfer the aliquot into a 1.5 mL microcentrifuge tube containing 500 µL of saturated aqueous NH4Cl (for base-catalyzed reactions) or 10% aqueous ammonia (for acid-catalyzed reactions)[4].

-

Extraction : Add 500 µL of Ethyl Acetate (EtOAc). Causality: EtOAc is chosen over pure hexane to ensure adequate recovery of both the non-polar unreacted macrocycle and the more polar heterocyclic condensation products[4].

-

Separation : Vortex for 30 seconds, then centrifuge at 5,000 rpm for 2 minutes to break any emulsions.

-

Drying : Transfer the upper organic layer to a clean vial containing ~50 mg of anhydrous Na2SO4 .

-

Filtration : Transfer the dried organic layer into a GC autosampler vial equipped with a glass insert.

Step-by-step sample preparation and GC-MS acquisition workflow.

GC-MS Instrumental Parameters

Program the GC-MS with the following parameters to achieve baseline resolution between the starting material and its derivatives:

-

Inlet Temperature : 250 °C

-

Carrier Gas : Helium, constant flow at 1.0 mL/min

-

Injection Volume : 1.0 µL

-

Split Ratio : 20:1 (Prevents detector saturation during early reaction stages when starting material concentration is high).

-

Oven Temperature Program :

-

Initial: 100 °C (Hold 1.0 min)

-

Ramp: 15 °C/min to 280 °C

-

Final: 280 °C (Hold 5.0 min)

-

Total Run Time: 18.0 minutes

-

-

MS Transfer Line : 280 °C

-

Ion Source (EI) : 230 °C

-

Quadrupole : 150 °C

-

Scan Range : m/z 50 to 500

Data Presentation: Retention & Fragmentation Profiles

The table below summarizes the expected chromatographic behavior and diagnostic mass fragments for ethyl 2-oxocyclododecanecarboxylate and its common synthetic derivatives[1],[4].

| Compound | Formula | MW ( g/mol ) | Approx. RT (min)* | Key EI-MS Fragments (m/z) |

| Ethyl 2-oxocyclododecanecarboxylate (Starting Material) | C15H26O3 | 254.37 | 10.5 | 254 ( M+ ), 209 [M−OEt]+ , 181 [M−CO2Et]+ , 55 (base) |

| Cyclododecanone (Decarboxylation Product) | C12H22O | 182.30 | 8.2 | 182 ( M+ ), 111, 98, 83, 55 (base) |

| Tricyclic Coumarin Derivative (Condensation with m-cresol) | C20H26O2 | 298.42 | 15.2 | 298 ( M+ , 20%), 55 (base, 100%) |

*Note: Retention times (RT) are illustrative and will vary slightly based on exact column trimming and carrier gas velocity. Always run an authentic standard of the starting material to anchor the retention time.

References

-

Title :1 | Source : sapub.org

-

Title :2 | Source : researchgate.net

-

Title :3 | Source : nih.gov

-

Title :4 | Source : uni-muenchen.de

Sources

- 1. Utility of Cyclododecanone as Synthon to Synthesize Fused Heterocycles [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Common side products in the synthesis of ETHYL 2-OXOCYCLODODECANECARBOXYLATE

Welcome to the Technical Support Center for Macrocyclic Synthesis. As a Senior Application Scientist, I have structured this guide to address the complex mechanistic challenges associated with the carbethoxylation of cyclododecanone.

The synthesis of ethyl 2-oxocyclododecanecarboxylate (a cyclic β -keto ester) is a fundamental transformation in drug development and macrocycle engineering. However, the cross-Claisen condensation required to synthesize it is highly prone to mechanistic divergence. This guide provides field-proven causality, self-validating protocols, and targeted troubleshooting to help you suppress side products and maximize your yield.

Diagnostic Profile of Common Side Products

To successfully troubleshoot your reaction, you must first identify the competing pathways. The quantitative data below summarizes the diagnostic markers and origins of the most common side products encountered during this synthesis.

Table 1: Quantitative Diagnostic Matrix for Cyclododecanone Carbethoxylation

| Compound | Mechanistic Pathway | Typical Yield Impact | Diagnostic MS (m/z) | Key NMR Indicator | Mitigation Strategy |

| Ethyl 2-oxocyclododecanecarboxylate | Cross-Claisen (Desired Target) | 75–85% | 254.19 [M]+ | δ ~3.4 ppm (t, 1H, α -CH) | Standard optimized conditions |

| Cyclododecanone Dimer | Self-Aldol Condensation | 5–15% | 346.32 [M]+ | δ ~5.8 ppm (m, 1H, vinyl) | Slow addition of ketone; maintain high dilution |

| Diethyl 2-oxocyclododecane-1,1-dicarboxylate | Over-Acylation | 2–5% | 326.21 [M]+ | Absence of α -proton | Strict stoichiometric control of NaH (2.1 eq) |

| Diethyl dodecanedioate | Retro-Dieckmann Cleavage | 1–10% | 286.21 [M]+ | δ ~2.3 ppm (t, 4H, α -CH2 to ester) | Rigorous exclusion of moisture; flame-dried glassware |

| Ethyl cyclododec-1-en-1-yl carbonate | O-Acylation (Kinetic Trapping) | < 2% | 254.19 [M]+ | δ ~5.2 ppm (t, 1H, vinyl) | Elevate reaction temperature to favor C-acylation |

Mechanistic Divergence Workflow

The following diagram illustrates the logical relationships between the reactive enolate intermediate and the competing electrophilic pathways that lead to yield degradation.

Mechanistic divergence in the carbethoxylation of cyclododecanone highlighting side-product pathways.

Troubleshooting Guide & FAQs

FAQ 1: Why is my reaction stalling at ~50% conversion despite prolonged heating? Causality: This is the most frequent error in cross-Claisen condensations. The desired product, ethyl 2-oxocyclododecanecarboxylate, is a β -keto ester with a highly acidic α -proton (pKa ~10)[1]. As soon as the product forms, it immediately donates a proton to the unreacted starting material's enolate (or consumes the remaining base). If you only use 1.0 equivalent of base, half of it is consumed simply deprotonating the product, permanently stalling the reaction at 50% conversion. Solution: You must use at least 2.1 equivalents of Sodium Hydride (NaH)[2]. The second equivalent satisfies the thermodynamic sink (forming the stable β -keto ester enolate), leaving enough base to drive the primary acylation forward.

FAQ 2: I am detecting a significant amount of acyclic dicarboxylic acid ester in my GC-MS. Where is this coming from? Causality: You are observing diethyl dodecanedioate, the product of a Retro-Dieckmann cleavage. β -keto esters are highly susceptible to nucleophilic attack at the ketone carbonyl by hydroxide ions. If your solvents are wet, or if your NaH has absorbed atmospheric moisture (forming NaOH), the hydroxide will attack the ketone, initiating a carbon-carbon bond cleavage that permanently opens the 12-membered ring. Solution: Ensure rigorous anhydrous conditions. Use freshly distilled toluene, flame-dry all glassware, and verify the integrity of your NaH dispersion.

FAQ 3: My crude NMR shows a complex multiplet around 5.8 ppm and a mass of 346 m/z. How do I suppress this? Causality: This indicates the formation of the cyclododecanone self-aldol dimer. This bimolecular side reaction outcompetes the desired cross-Claisen acylation when the local concentration of the ketone enolate is too high relative to the diethyl carbonate electrophile. Solution: Implement a high-dilution, slow-addition strategy. Dissolve the cyclododecanone in toluene and add it dropwise over 1.5 to 2 hours to a refluxing mixture of NaH and diethyl carbonate.

FAQ 4: Should I expect the product to appear as a ketone or an enol in my NMR spectra? Causality: β -keto esters undergo rapid keto-enol tautomerization[3]. Due to the flexibility of the 12-membered macrocycle, the enol form is highly stabilized by intramolecular hydrogen bonding and extended conjugation[4]. Depending on the NMR solvent (e.g., non-polar solvents like CDCl3 heavily favor the enol), you will likely observe a mixture of both tautomers. Do not mistake the enol vinyl proton for an impurity.

Optimized Experimental Protocol

This methodology is designed as a self-validating system . By monitoring specific physical indicators (like gas evolution and pH), you can guarantee the mechanistic integrity of the reaction before moving to the next step.

Step 1: System Preparation & Base Activation

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a continuous argon sweep.

-

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.1 equivalents)[2]. Wash the NaH with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, then suspend the activated NaH in anhydrous toluene (0.5 M relative to the ketone) and diethyl carbonate (1.5 to 2.0 equivalents).

Step 2: Thermal Activation

-

Heat the suspension to 80–110 °C.

-

Causality: Elevated temperatures are strictly required to overcome the activation energy barrier for C-acylation and to thermodynamically favor the C-acylated product over the kinetically favored (but undesired) O-acylated enol carbonate.

Step 3: Substrate Addition

-

Dissolve cyclododecanone (1.0 equivalent) in a minimum volume of anhydrous toluene.

-

Add this solution dropwise via the addition funnel over 1.5 to 2.0 hours.

-

Causality: Slow addition keeps the steady-state concentration of the unreacted ketone artificially low, mathematically suppressing the bimolecular self-aldol condensation pathway.

Step 4: Reaction Monitoring (Self-Validating Checkpoint)

-

Stir the reaction mixture at 110 °C until the evolution of hydrogen gas completely ceases (typically 3–15 hours)[2].

-

Validation: The cessation of H2 gas evolution is a physical indicator that the irreversible deprotonation of the highly acidic β -keto ester product is complete, signaling the reaction has reached its thermodynamic endpoint[1].

Step 5: Quenching & Acidic Workup

-

Cool the reaction to 0 °C. Carefully quench the reaction by the dropwise addition of 1M aqueous HCl until the aqueous layer reaches a stable pH of 2-3.

-

Causality: The product exists in the reaction mixture as a stable sodium enolate. Acidic workup is mandatory to reprotonate the enolate and isolate the neutral β -keto ester[4].

Step 6: Isolation & Purification

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purify the crude dark-yellow oil via vacuum distillation (bp ~128–132 °C at 0.23 Torr) to afford the pure ethyl 2-oxocyclododecanecarboxylate as a pale-yellow oil[2].

References

-

Structural and Ion-pairing effects on the nucleophilic reactivity of carbanions and organometallics. Ludwig-Maximilians-Universität München. Available at: [Link]

-

Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). National Institutes of Health (NIH). Available at:[Link]

-

Claisen Condensation Mechanism & Applications. Organic Chemistry Tutor. Available at: [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

-

Emphasis Topics for the Second Exam in CH 610B: Claisen & Dieckmann Condensations. University of Texas at Austin. Available at: [Link]

Sources

- 1. EMPHASIS TOPICS FOR THE SECOND EXAM [research.cm.utexas.edu]

- 2. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

Technical Support Center: ETHYL 2-OXOCYCLODODECANECARBOXYLATE Purification

Introduction

ETHYL 2-OXOCYCLODODECANECARBOXYLATE (CAS: 4017-60-1) is a significant intermediate in the synthesis of complex macrocyclic structures, which are pivotal in pharmaceutical and fragrance development.[1] However, its high molecular weight (254.38 g/mol ), large ring structure, and functional group arrangement present unique and considerable challenges in its purification. This guide provides in-depth troubleshooting advice and detailed protocols to address the common issues encountered by researchers during the purification of this valuable compound. Our focus is on explaining the causality behind each step, ensuring a robust and reproducible outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges in a direct question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Question 1: My crude product is a dark, viscous oil after synthesis. What are the likely causes and the first purification step?

Answer: A dark, oily appearance typically indicates the presence of polymeric byproducts and thermal degradation.[2] The synthesis of large rings, often via methods like the Dieckmann condensation, can be susceptible to intermolecular polymerization, which competes with the desired intramolecular cyclization.[1] Furthermore, β-keto esters can be thermally sensitive, especially if residual acidic or basic catalysts are present from the synthesis.[2]

Recommended First Step: Aqueous Work-up & Solvent Extraction Before attempting more rigorous purification like distillation, it is critical to perform a thorough aqueous work-up to remove inorganic salts, catalysts, and water-soluble impurities.

-

Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

-

Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to neutralize any base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any acid, and finally with brine to reduce the amount of dissolved water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C) to yield the crude organic material.

This initial clean-up is crucial for preventing further degradation during subsequent, more energy-intensive purification steps.

Question 2: Which primary purification technique is best for this compound: vacuum distillation, column chromatography, or recrystallization?

Answer: There is no single "best" method; the optimal choice depends on the specific impurity profile and the desired final purity. A multi-step approach is often most effective.

-

Vacuum Distillation: Ideal for removing non-volatile impurities (polymeric materials, salts) and some lower-boiling solvents. However, the high boiling point of ETHYL 2-OXOCYCLODODECANECARBOXYLATE requires a high vacuum to avoid thermal decomposition.[3]

-

Column Chromatography: The most powerful technique for separating structurally similar impurities, such as isomers or byproducts from intermolecular condensation.[4] Its primary challenge is the potential for product streaking on the column due to keto-enol tautomerism.[5]

-

Recrystallization: Generally difficult for this compound as it is often an oil or a low-melting solid. However, low-temperature recrystallization from a non-polar solvent may be possible if the crude product is sufficiently pure.

Decision Workflow: The following diagram outlines a logical decision-making process for selecting a purification strategy.

Caption: Decision tree for selecting a purification strategy.

Question 3: I'm attempting vacuum distillation, but the product is decomposing. How can I prevent this?

Answer: Thermal decomposition during distillation is a common issue for high-boiling-point esters.[3] The key is to lower the boiling point sufficiently by optimizing the distillation parameters.

Troubleshooting Steps:

-

Improve Vacuum: Aim for the lowest possible pressure (<1 mmHg). A diffusion pump or a high-performance two-stage rotary vane pump is recommended. Ensure all joints are perfectly sealed with high-vacuum grease.[6]

-

Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor travels, reducing the time the compound spends at high temperatures and lowering the pressure drop within the apparatus.[7]

-

Ensure Even Heating: Use a heating mantle with a magnetic stirrer to prevent localized overheating and bumping. The temperature should be raised slowly and steadily.[6]

-

Check for Contaminants: Residual acid or base from the synthesis can catalyze decomposition at high temperatures.[2] Ensure the pre-distillation aqueous work-up was thorough.

Question 4: My product streaks badly during column chromatography, leading to poor separation and mixed fractions. What is happening?

Answer: This is a classic sign of on-column keto-enol tautomerism.[5] β-keto esters exist as an equilibrium mixture of the keto and enol forms. These tautomers have different polarities and can interconvert on the surface of the silica gel, leading to significant band broadening.

Caption: Keto-enol tautomerism causing purification issues.

Optimization Strategies:

-

Deactivate the Silica Gel: The acidic nature of standard silica gel can catalyze tautomerization. Pre-treating the silica by preparing the slurry in a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1% v/v) can neutralize the acidic sites.[8]

-

Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel as it is less acidic.[8]

-

Optimize the Solvent System: Use solvent systems that minimize the difference in solubility between the two tautomers. A gradient elution from low to high polarity (e.g., starting with 5% Ethyl Acetate in Hexanes and gradually increasing the Ethyl Acetate concentration) can improve separation.[7]

Question 5: How can I accurately assess the purity of my final product?

Answer: A single analytical technique is often insufficient. A combination of methods provides the most comprehensive assessment of purity.[9]

-

¹H NMR Spectroscopy: Provides structural confirmation and can be used to estimate purity by integrating the product peaks against known impurity peaks or a certified internal standard (qNMR).[10] Look for the absence of signals from starting materials or solvents.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for identifying volatile impurities. The chromatogram should show a single major peak, and the mass spectrum of that peak should correspond to the molecular weight of the product (m/z = 254.38).[10]

-

High-Performance Liquid Chromatography (HPLC): The industry standard for purity analysis, especially for non-volatile impurities.[11] A validated HPLC method can provide highly accurate quantitative purity data.

Detailed Experimental Protocols

Protocol 1: High-Vacuum Short-Path Distillation

This protocol is designed to purify the compound from non-volatile or significantly lower-boiling impurities.

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is scrupulously dry. Lightly grease all joints with high-vacuum grease.

-

Sample Loading: Charge the distillation flask with the crude product (post-workup) and a magnetic stir bar. Do not fill the flask more than halfway.

-

Evacuation: Connect the apparatus to a high-vacuum line. Slowly and carefully evacuate the system to a pressure below 1 mmHg.

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Fraction Collection:

-

Collect any low-boiling forerun in the first receiving flask.

-

As the temperature rises and the main product begins to distill, switch to a clean receiving flask. Collect the fraction that distills over a stable, narrow temperature range.

-

Stop the distillation before the flask is completely dry to avoid the charring of high-boiling residues.[12]

-

-

Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly re-introducing air into the system.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from structurally similar impurities.

-

Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an optimal solvent system. A good target is to achieve an Rf value of ~0.3 for the product. A gradient of Ethyl Acetate in Hexanes is a common starting point.[13]

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent.

-

Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is level and free of air bubbles.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

-

Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

-

Carefully add this powder to the top of the packed column.[14]

-

-

Elution: Begin eluting the column with the mobile phase, starting with low polarity. If using a gradient, slowly increase the percentage of the more polar solvent.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. njhjchem.com [njhjchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. hainalab.com [hainalab.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Optimizing reaction conditions for the synthesis of ETHYL 2-OXOCYCLODODECANECARBOXYLATE

Welcome to the Technical Support Center for the synthesis of ethyl 2-oxocyclododecanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of macrocyclic β-keto esters. Ethyl 2-oxocyclododecanecarboxylate is a critical intermediate in the synthesis of fused heterocycles, tricyclic coumarins, and clinical candidates like the steroid sulfatase inhibitor Irosustat[1].

Mechanistic Pathway

The synthesis typically proceeds via a nucleophilic acyl substitution (often referred to as a cross-Claisen or Dieckmann-type condensation) between cyclododecanone and diethyl carbonate in the presence of a strong base such as sodium hydride (NaH)[2].

Experimental workflow for the synthesis of ethyl 2-oxocyclododecanecarboxylate.

Standard Operating Procedure (SOP)

Self-Validating High-Temperature Protocol (Toluene, 110 °C) [2]

-

Preparation of the Base Suspension:

-

Action: In a flame-dried, nitrogen-purged flask, suspend Sodium Hydride (NaH, 3.0 eq, 60% dispersion in mineral oil) in anhydrous toluene. Add Diethyl Carbonate (1.5 eq).

-

Causality: Toluene allows for a higher reflux temperature (110 °C), which kinetically drives the acylation of the sterically hindered macrocyclic enolate.

-

-

Controlled Enolate Formation:

-

Action: Heat the suspension to 110 °C. Dissolve Cyclododecanone (1.0 eq) in anhydrous toluene and add it dropwise over 1.5 hours to the hot suspension.

-

Causality: Dropwise addition ensures the ketone is kept at a low steady-state concentration. This prevents the competitive aldol self-condensation of cyclododecanone.

-

Self-Validation: The evolution of hydrogen gas (H₂) serves as a visual kinetic indicator of enolate formation.

-

-

Reaction Maturation:

-

Action: Stir the reaction mixture at 110 °C for an additional 3 hours.

-

Self-Validation: Cessation of H₂ bubbling indicates complete deprotonation and consumption of the ketone.

-

-

Quench and Workup:

-

Action: Cool the mixture to 0 °C. Carefully quench with 1M aqueous HCl until the aqueous phase is acidic (pH ~2). Extract with diethyl ether or dichloromethane (CH₂Cl₂).

-

Causality: The acidic quench neutralizes the highly basic sodium ethoxide (NaOEt) byproduct and protonates the product enolate to yield the neutral β-keto ester.

-

-

Purification:

-

Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude dark-yellow oil via vacuum distillation.

-

Self-Validation: The product distills as a pale-yellow oil at 128–132 °C under 0.23 Torr[1].

-

Optimization Data

The following table summarizes the quantitative data for different reaction conditions to aid in protocol selection:

| Reaction Condition | Solvent | Temperature | Base (Eq) | Yield (%) | Key Observation / Causality |

| Method A [1] | Diethyl Carbonate (Neat) | 25 °C | NaH (2.0) | 81% | Slow reaction (~15 h); easy setup but prone to incomplete conversion if stirring is inadequate. |

| Method B [2] | Toluene | 110 °C | NaH (3.0) | >85% | Fast reaction (3 h); dropwise addition prevents aldol side-products; ideal for scale-up. |

| Method C | Ethanol | 80 °C | NaOEt (1.5) | <50% | Reversible reaction; poor conversion for macrocycles due to unfavorable equilibrium. |

Troubleshooting & FAQs

Q: Why am I observing significant amounts of cyclododecanone self-condensation products? A: Self-condensation (aldol reaction) occurs when the local concentration of the unreacted ketone is too high in the presence of the enolate. To troubleshoot this, ensure that you are using the high-temperature protocol (Method B) and strictly adhere to the 1.5-hour dropwise addition of the ketone. Increasing the equivalents of diethyl carbonate can also help trap the enolate faster.

Q: The reaction mixture turned dark brown instead of pale yellow. What went wrong? A: A dark brown color typically indicates oxygen ingress or degradation of the enolate due to excessive heating. Ensure your Schlenk line or nitrogen/argon manifold is completely sealed. If using Method A (room temperature), ensure the reaction is not left stirring indefinitely after H₂ evolution ceases, as prolonged exposure to strong base can cause decomposition.

Q: How do I ensure complete removal of mineral oil from the NaH dispersion before the reaction? A: If mineral oil interferes with your final purification (especially if you plan to skip distillation and use column chromatography), wash the NaH dispersion with anhydrous hexane (3 × 10 mL) under a stream of nitrogen before adding the reaction solvent. Caution: Dry NaH is highly pyrophoric; ensure the hexane washes are quenched safely with isopropanol.

Q: What is the optimal purification strategy if vacuum distillation fails or is not accessible? A: If vacuum distillation (bp 128–132 °C at 0.23 Torr) is not feasible, the product can be purified via silica gel column chromatography. The compound has a retention factor (Rf) of 0.72 in 100% dichloromethane (CH₂Cl₂)[1].

References

-

Woo, L. W. L., et al. "Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495)." ChemMedChem, 2011. Available at:[Link]

-

Corral Bautista, Francisco. "Structural and ion-pairing effects on the nucleophilic reactivity of carbanions and organometallics." Dissertation, LMU München: Fakultät für Chemie und Pharmazie, 2014. Available at:[Link]

Sources

Technical Support Center: Stabilizing Ethyl 2-Oxocyclododecanecarboxylate During Workup

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the stability of ETHYL 2-OXOCYCLODODECANECARBOXYLATE during experimental workup procedures. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Introduction: The Challenge of β-Keto Ester Stability

ETHYL 2-OXOCYCLODODECANECARBOXYLATE is a valuable β-keto ester intermediate in organic synthesis. The inherent reactivity of the 1,3-dicarbonyl moiety, which makes it a versatile synthetic tool, also renders it susceptible to degradation, particularly during aqueous workup and purification. The two primary decomposition pathways of concern are hydrolysis and subsequent decarboxylation . These reactions can be catalyzed by acidic or basic conditions, as well as elevated temperatures, leading to significant yield loss. The large, flexible cyclododecane ring can also influence the molecule's conformational dynamics and reactivity, making careful handling crucial.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition products I should be aware of during the workup of ETHYL 2-OXOCYCLODODECANECARBOXYLATE?

A1: The two primary decomposition products are the corresponding β-keto acid and, ultimately, cyclododecanone. The first step is the hydrolysis of the ethyl ester to a carboxylic acid, which is often followed by the loss of carbon dioxide (decarboxylation) to yield the ketone.

Q2: My reaction mixture was quenched with a strong acid, and I observed gas evolution. What is happening?

A2: The gas evolution is likely carbon dioxide, a tell-tale sign of decarboxylation.[1] Strong acidic conditions, especially when combined with elevated temperatures, can rapidly hydrolyze the ester to the β-keto acid, which then readily decarboxylates.[2][3]

Q3: I'm seeing a significant loss of product after an aqueous basic wash. Why is that?

A3: Basic conditions promote the hydrolysis of the ester to the carboxylate salt. While this may not immediately lead to decarboxylation, the β-keto acid will be formed upon subsequent acidification, leading to product loss. Additionally, prolonged exposure to strong base can catalyze other side reactions.

Q4: Is ETHYL 2-OXOCYCLODODECANECARBOXYLATE prone to decomposition on silica gel during column chromatography?

A4: Standard silica gel is slightly acidic and can potentially cause decomposition of sensitive β-keto esters, especially if the compound is on the column for an extended period.[4] This can lead to streaking and loss of yield.

Troubleshooting Guide: Preventing Decomposition

This section provides a systematic approach to identifying and resolving decomposition issues during the workup of ETHYL 2-OXOCYCLODODECANECARBOXYLATE.

| Observation | Potential Cause | Recommended Solution |

| Low overall yield after workup | General decomposition due to harsh conditions. | Review your entire workup protocol. Implement the use of pre-chilled solutions, minimize the duration of aqueous contact, and avoid high temperatures during solvent removal. |

| Gas evolution during acidic quench | Acid-catalyzed hydrolysis and decarboxylation. | Use a milder acidic solution for quenching (e.g., saturated ammonium chloride) and maintain the temperature at 0-5 °C.[5] Perform extractions immediately after quenching. |

| Product loss after basic wash | Base-catalyzed hydrolysis. | Avoid strong bases for washing. If a basic wash is necessary to remove acidic impurities, use a weak base like saturated sodium bicarbonate solution, and perform the wash quickly at low temperature. |

| Streaking or new spots on TLC after column chromatography | Decomposition on silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina.[4] |

| Product decomposes during solvent removal | Thermal degradation. | Use a rotary evaporator with the water bath temperature kept below 40°C. For removal of high-boiling solvents, use a high-vacuum system to lower the boiling point.[3] |

Key Decomposition Pathways

The primary modes of degradation for ETHYL 2-OXOCYCLODODECANECARBOXYLATE are hydrolysis and decarboxylation, which can be initiated by either acid or base.

Figure 1: Acid- and base-catalyzed decomposition pathways.

Recommended Workup Protocol

This protocol is designed to minimize the decomposition of ETHYL 2-OXOCYCLODODECANECARBOXYLATE by maintaining mild conditions throughout the workup and purification process.

Figure 2: Recommended gentle workup workflow.

Detailed Steps:

-

Quenching:

-

Prepare a flask with a sufficient volume of saturated aqueous ammonium chloride solution and cool it in an ice bath to 0-5°C.

-

Slowly add your reaction mixture to the cold ammonium chloride solution with vigorous stirring. A mild quench is crucial to avoid both strongly acidic or basic conditions.[5]

-

-

Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer with a cold, suitable organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction 2-3 times to ensure complete recovery of the product.

-

-

Washing:

-

Combine the organic extracts.

-

If your reaction has acidic byproducts, a quick wash with cold, saturated sodium bicarbonate solution can be performed. Minimize contact time to prevent hydrolysis.

-

Wash the organic layer with brine to remove any remaining water.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.[3]

-

-

Purification:

-

Vacuum Distillation: For larger quantities and to remove non-volatile impurities, vacuum distillation is an effective method. The reduced pressure allows for a lower boiling temperature, minimizing the risk of thermal decomposition.[4]

-

Column Chromatography: For high purity, column chromatography on silica gel can be employed. To mitigate the risk of decomposition on the acidic silica, consider using a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) or using neutral alumina as the stationary phase.[4]

-

References

-

Hay, R. W., & Bond, M. A. (1967). Kinetics of the Decarboxylation of Acetoacetic Acid. Australian Journal of Chemistry, 20(9), 1823-1828. [Link]

-

Renz, M. (2005). Ketonization of Carboxylic Acids by Decarboxylation: Mechanism and Scope. European Journal of Organic Chemistry, 2005(6), 979-988. [Link]

-

Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

-

AK Lectures. (n.d.). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

-

Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Ethyl 2-Oxocyclododecanecarboxylate Synthesis

Welcome to the Application Science Technical Support Center. The synthesis of macrocyclic β -keto esters, such as ethyl 2-oxocyclododecanecarboxylate, via the alkoxycarbonylation of cyclododecanone is a fundamental crossed Claisen-type condensation. While conceptually straightforward, researchers frequently encounter stalled conversions, poor yields, and complex side-product profiles due to the specific thermodynamic and kinetic demands of macrocyclic enolate chemistry.

This guide provides field-proven, mechanistically grounded solutions to optimize your synthesis.

Part 1: Mechanistic Diagnostic Flowchart

Before diving into specific parameters, use the following diagnostic logic to identify the root cause of your low conversion.

Diagnostic workflow for troubleshooting low conversion in β-keto ester synthesis.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my reaction stall at ~50% conversion despite using 1.0 equivalent of Sodium Hydride (NaH)? A: This is a classic thermodynamic limitation of crossed Claisen condensations. The target product, ethyl 2-oxocyclododecanecarboxylate, is a β -keto ester with a pKa of approximately 11. The starting material, cyclododecanone, has a much higher pKa of ~19. When the first equivalent of NaH deprotonates the ketone, the resulting enolate reacts with diethyl carbonate to form the product and one equivalent of ethanol (or ethoxide). Because the newly formed β -keto ester is significantly more acidic than the starting ketone, it immediately consumes any remaining base to form a stable enolate sink. If only 1.0 equivalent of base is used, half of your starting material will remain unreacted. To drive the reaction to completion,1 is strictly required[1]. In practice, using2 ensures robust conversion[2].

Q2: I am observing significant amounts of a dimeric byproduct and very low yield of the target ester. What causes this? A: You are observing the self-condensation (aldol addition/condensation) of cyclododecanone. This side reaction outcompetes alkoxycarbonylation when the local concentration of the ketone enolate is high relative to the electrophile (diethyl carbonate). To troubleshoot this, you must manipulate the reaction kinetics. Ensure diethyl carbonate is present in excess (1.5 to 2.0 equivalents) and implement a strict2 into the hot suspension of NaH and diethyl carbonate[2]. This keeps the steady-state concentration of the ketone enolate extremely low, favoring the bimolecular reaction with the carbonate over self-condensation.

Q3: Should I run this reaction at room temperature or at reflux? A: While some literature reports successful alkoxycarbonylation of smaller cycloalkanes at room temperature using neat diethyl carbonate[1], macrocyclic ketones like cyclododecanone often suffer from sluggish kinetics and poor solubility. Elevating the temperature2 provides the necessary activation energy to overcome the steric hindrance of the 12-membered ring[2]. Furthermore, heating ensures the rapid and continuous evolution of hydrogen gas ( H2 ), which acts as a self-validating visual indicator that the deprotonation is occurring and the equilibrium is being driven forward.

Q4: Does the mineral oil in the NaH dispersion affect the reaction? A: NaH is typically supplied as a 60% dispersion in mineral oil. While the oil is chemically inert, it can coat the hydride particles and reduce the effective surface area, leading to inconsistent deprotonation rates. For highly sensitive macrocyclizations, washing the NaH with anhydrous hexane or pentane under a strict argon atmosphere prior to use can significantly improve reactivity. However, if washing is avoided due to safety protocols, ensure vigorous mechanical stirring (rather than magnetic stirring) to maintain a fine suspension of the hydride in the toluene/diethyl carbonate mixture.

Part 3: Optimized Experimental Protocol

This protocol is adapted from validated high-yield methodologies for macrocyclic β -keto esters[2]. It is designed as a self-validating system: the evolution of H2 gas confirms active deprotonation, and the cessation of gas evolution indicates the completion of the kinetic phase.

Reagents & Setup:

-

Cyclododecanone: 11.9 g (65.3 mmol, 1.0 eq)

-

Sodium Hydride (60% in oil): 4.66 g (194 mmol, ~3.0 eq)

-

Diethyl Carbonate: 12.0 mL (99.9 mmol, ~1.5 eq)

-

Anhydrous Toluene: 70 mL total (45 mL for base, 25 mL for ketone)

Step-by-Step Workflow:

-

Preparation: In an oven-dried, multi-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend the Sodium Hydride in anhydrous toluene (45 mL) under a strict argon atmosphere[2].

-

Electrophile Addition: Add the diethyl carbonate to the suspension. Heat the mixture to 110 °C (reflux)[2].

-